molecular formula C15H22BrN3O2 B596018 tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate CAS No. 1314985-71-1

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Cat. No. B596018
M. Wt: 356.264
InChI Key: UEPRIGMZKJEVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It is used in various chemical reactions due to its structure and properties .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromophenyl group and a tert-butyl carboxylate group .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” is 341.24 g/mol. It has a complexity of 335 and a topological polar surface area of 32.8 Ų .

Scientific Research Applications

Synthesis and Characterization

This compound is synthesized as an important intermediate for producing biologically active benzimidazole compounds. The synthesis involves low-cost amination, highlighting its efficiency and cost-effectiveness in organic synthesis (Liu Ya-hu, 2010).

Structural Studies

The compound has been the subject of structural studies to elucidate its crystalline form. These studies provide insights into its molecular structure, confirming its potential as a pharmacologically useful core. For example, a sterically congested piperazine derivative was prepared using a modified approach, demonstrating its novel chemistry and utility in pharmaceutical development (Ashwini Gumireddy et al., 2021).

Biological Evaluation

Its derivatives have been evaluated for biological activities, including antibacterial and anthelmintic activities. Such evaluations are crucial for developing new drugs with potential therapeutic applications. A particular study synthesized a derivative and tested it for in vitro antibacterial and anthelmintic activity, revealing its moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Advanced molecular structure analysis, including single crystal X-ray diffraction and DFT calculations, has been conducted on this compound and its derivatives. These analyses help understand the stability of molecular structure and molecular conformations, crucial for drug design and development (Zhi-Ping Yang et al., 2021).

Anticorrosive Applications

Interestingly, research has extended into the anticorrosive properties of novel derivatives of this compound, demonstrating its utility beyond pharmaceutical applications. For instance, a novel compound was investigated for its anticorrosive behavior on carbon steel in acidic conditions, showcasing high inhibition efficiency and potential for industrial applications (B. Praveen et al., 2021).

Future Directions

The future directions of “tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate” could involve its use in the synthesis of new organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPRIGMZKJEVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716648
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

CAS RN

1314985-71-1
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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